molecular formula C12H9N3O3 B12552351 3-Pyridinecarboxamide, N-(2-nitrophenyl)- CAS No. 152751-68-3

3-Pyridinecarboxamide, N-(2-nitrophenyl)-

Cat. No.: B12552351
CAS No.: 152751-68-3
M. Wt: 243.22 g/mol
InChI Key: ZGCBUYQUQVUHKI-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(2-nitrophenyl)- is a chemical compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a nitrophenyl group at the N-position. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- typically involves the reaction of 3-pyridinecarboxylic acid with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-(2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarboxamide, N-(2-nitrophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A pyridinecarboxamide with a similar structure but without the nitrophenyl group.

    N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide: A compound with a similar pyridinecarboxamide structure but with a nitrooxyethyl group instead of a nitrophenyl group.

Uniqueness

3-Pyridinecarboxamide, N-(2-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature allows the compound to undergo specific reactions and interact with molecular targets in ways that similar compounds cannot .

Properties

CAS No.

152751-68-3

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

N-(2-nitrophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9N3O3/c16-12(9-4-3-7-13-8-9)14-10-5-1-2-6-11(10)15(17)18/h1-8H,(H,14,16)

InChI Key

ZGCBUYQUQVUHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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